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Cat. No.: B15594006

For Researchers, Scientists, and Drug Development Professionals

Introduction

Euonymine is a complex sesquiterpenoid pyridine alkaloid that has garnered significant
interest within the scientific community due to its intricate molecular architecture and promising
biological activities. As a member of the dihydro-3-agarofuran family of natural products,
Euonymine exhibits potent anti-HIV and P-glycoprotein (P-gp) inhibitory effects, making it a
valuable lead compound in drug discovery and development. This technical guide provides a
comprehensive overview of the physical and chemical properties of Euonymine, including
detailed spectral data, experimental protocols, and insights into its mechanism of action.

Physicochemical Properties

Euonymine is a white to off-white solid with a complex molecular structure. The fundamental
physicochemical properties of Euonymine are summarized in the table below, providing a
foundational dataset for researchers.
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Property Value Reference

Molecular Formula C3sH47NOa1s [1]

Molecular Weight 805.78 g/mol [1]

Appearance White to off-white solid

CAS Number 33458-82-1 [1]
[(1S,3R,135,14S,17S,18R,19R
,20R,21S,22R,23R,24R)-18,19
,21,22,24-pentaacetyloxy-25-
hydroxy-3,13,14,25-

IUPAC Name tetramethyl-6,15-dioxo-2,5,16- [1]
trioxa-11-
azapentacyclo[15.7.1.01,20,03,23
.07, 22]pentacosa-7(12),8,10-
trien-20-ylmethyl acetate

) ) Not explicitly reported in the

Melting Point .
provided search results.

N ) Not applicable (decomposes at

Boiling Point ]
high temperatures).

Soluble in methanol with
B ultrasonic and warming.
Solubility

Specific quantitative data is not

available.

Spectroscopic Data

The structural elucidation of Euonymine has been achieved through a combination of

advanced spectroscopic techniques. The following sections detail the characteristic spectral

data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The H and 13C NMR spectra of Euonymine provide a detailed map of its complex polycyclic

structure. While the full spectral data is extensive, key chemical shifts are highlighted below.
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The data is based on the analysis of synthetically derived Euonymine.

Table 2: Key H and 3C NMR Chemical Shifts of Euonymine

Atom No. 'H Chemical Shift (ppm) 13C Chemical Shift (ppm)

Data not explicitly available in
the provided search results
and requires access to the
supplementary information of
the cited synthetic chemistry

publication.

Note: For a complete and unambiguous assignment of all proton and carbon signals,

researchers are directed to the supporting information of the total synthesis publication by

Wang et al. (2021) in the Journal of the American Chemical Society.

Infrared (IR) Spectroscopy

The IR spectrum of Euonymine reveals the presence of key functional groups within the

molecule. The characteristic absorption bands are indicative of its ester, hydroxyl, and pyridine

moieties.

Table 3: Characteristic IR Absorption Bands of Euonymine

Wavenumber (cm~—2)

Functional Group

Specific peak values are not available in the
provided search results. General regions for

relevant functional groups are provided.

~1740 C=0 stretch (ester)

~3400 O-H stretch (hydroxyl)

~1600, ~1500 C=C and C=N stretch (pyridine ring)
~1230 C-O stretch (ester)
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Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition
of Euonymine. The fragmentation pattern observed in the mass spectrum provides valuable
information about the connectivity of the molecule.

Table 4: Mass Spectrometry Data for Euonymine

lon mlz

Calculated: 806.2875, Found: Not explicitly
[M+H]*+ .
stated in search results.

Detailed fragmentation data is not available in

the provided search results.

Experimental Protocols
General Analytical Methods for Synthetic Euonymine

The characterization of synthetic Euonymine involves a suite of standard analytical
techniques. The following methodologies are based on the general procedures outlined in the
total synthesis literature[2].

e Melting Point: Melting points are determined using a micro melting point apparatus and are
uncorrected.

o Optical Rotation: Optical rotations are measured on a polarimeter at room temperature using
the sodium D line.

« Infrared (IR) Spectra: IR spectra are recorded on an FT/IR spectrometer as a thin film on KBr

or CaF: plates.

 NMR Spectra: *H and 13C NMR spectra are recorded on spectrometers operating at
frequencies of 400, 500, or higher MHz. Chemical shifts are reported in ppm relative to
residual solvent signals as internal standards.
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e High-Resolution Mass Spectra (HRMS): HRMS data are acquired on an ESI-TOF mass
spectrometer.

Isolation and Purification from Natural Sources

A detailed, step-by-step experimental protocol for the isolation and purification of Euonymine
from its natural source, such as Euonymus species, is not explicitly available in the provided
search results. However, a general workflow for the isolation of alkaloids from plant material
can be described.

Caption: A generalized workflow for the isolation and purification of Euonymine from plant
sources.

Biological Activity and Signaling Pathways

Euonymine has demonstrated significant potential as an anti-HIV agent and an inhibitor of P-
glycoprotein, a key protein involved in multidrug resistance in cancer cells.

Anti-HIV Activity

The anti-HIV activity of various terpenoids has been extensively studied. While the precise
mechanism for Euonymine is not detailed in the provided search results, terpenoids can
interfere with multiple stages of the HIV life cycle. Potential mechanisms include the inhibition
of viral entry, reverse transcriptase, protease, or integrase. Some terpenoids are also known to
modulate host cell factors that are essential for viral replication.

P-glycoprotein (P-gp) Inhibition

P-glycoprotein is an ATP-dependent efflux pump that actively transports a wide range of
substrates, including many anticancer drugs, out of cells, thereby reducing their intracellular
concentration and efficacy. The inhibition of P-gp is a key strategy to overcome multidrug
resistance. Terpenoids, including sesquiterpene alkaloids, can inhibit P-gp through various
mechanisms.
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Caption: Potential mechanisms of P-glycoprotein inhibition by Euonymine.

The inhibitory action of Euonymine on P-gp likely involves direct interaction with the
transporter. This could be through competitive binding at the drug-binding site or allosteric
modulation of the protein, which in turn affects its substrate transport function. Some terpenoids
have also been shown to interfere with the ATPase activity of P-gp, which is essential for its
function. The precise signaling pathways modulated by Euonymine that lead to P-gp inhibition
require further investigation.

Conclusion

Euonymine represents a fascinating and complex natural product with significant therapeutic
potential. This technical guide has summarized the key physical and chemical properties of
Euonymine, providing a valuable resource for researchers in the fields of natural product
chemistry, medicinal chemistry, and drug development. Further studies are warranted to fully
elucidate its specific spectral characteristics, delineate the precise molecular mechanisms
underlying its biological activities, and develop optimized protocols for its isolation and
synthesis. Such efforts will be crucial for harnessing the full therapeutic potential of this
remarkable molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Chemical Properties of Euonymine]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15594006#euonymine-physical-and-chemical-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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